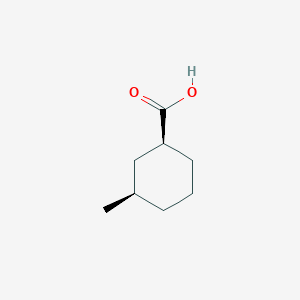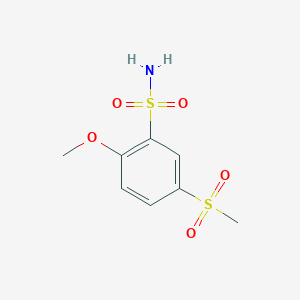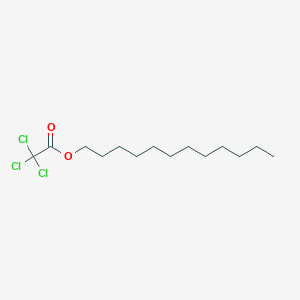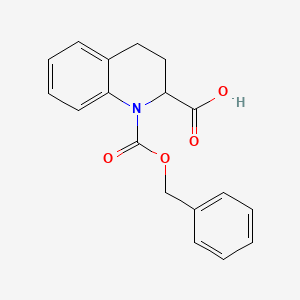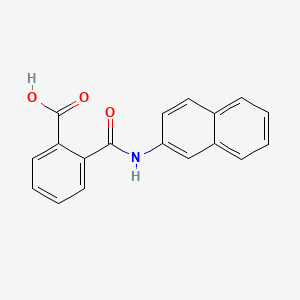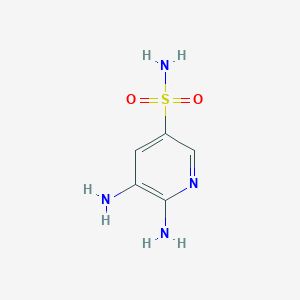
5,6-Diaminopyridine-3-sulfonamide
描述
5,6-Diaminopyridine-3-sulfonamide: is a chemical compound with the molecular formula C5H8N4O2S and a molecular weight of 188.21 g/mol It is a derivative of pyridine, featuring amino groups at the 5 and 6 positions and a sulfonamide group at the 3 position
作用机制
Target of Action
The primary target of 5,6-Diaminopyridine-3-sulfonamide is the potassium channels present in nerve terminals . These channels play a crucial role in the transmission of nerve impulses, which are essential for various physiological processes.
Mode of Action
This compound acts by blocking potassium channel efflux in nerve terminals . This action prolongs the duration of the action potential, leading to an increase in presynaptic calcium concentrations . The increased calcium levels then facilitate a greater release of acetylcholine, a neurotransmitter, which stimulates muscle at the end plate .
Biochemical Pathways
The compound primarily affects the neuromuscular transmission pathway . By blocking potassium channels, it prolongs the action potential and increases calcium influx. This leads to enhanced acetylcholine release, which can then bind to its receptors on the muscle end plate, leading to muscle contraction .
Pharmacokinetics
The pharmacokinetics of this compound involves both metabolic and renal clearance . It is primarily cleared from the plasma via metabolism by N-acetylation . .
Result of Action
The result of the compound’s action is an increased release of acetylcholine , leading to enhanced muscle stimulation . This can be particularly beneficial in conditions where neuromuscular transmission is impaired.
生化分析
Biochemical Properties
5,6-Diaminopyridine-3-sulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of key signaling molecules, leading to changes in downstream gene expression and metabolic processes. These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, and can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the activity of various metabolic pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to a decrease in its effectiveness . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it can become toxic or cause adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable effect, and exceeding this dosage can lead to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can alter the balance of metabolic processes, leading to changes in the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation, influencing its activity and function. The compound’s distribution can vary depending on the cell type and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its function, as it may interact with different biomolecules depending on its location within the cell.
准备方法
Synthetic Routes and Reaction Conditions:
. The reaction conditions often require the use of strong acids or bases and elevated temperatures to achieve the desired product.
Industrial Production Methods:
Industrial production of 5,6-Diaminopyridine-3-sulfonamide may involve large-scale sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions:
5,6-Diaminopyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 5,6-dinitropyridine-3-sulfonamide.
Reduction: Formation of 5,6-diaminopyridine-3-sulfonic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
5,6-Diaminopyridine-3-sulfonamide is used as a building block in the synthesis of more complex organic molecules.
Biology:
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a subject of interest in drug discovery .
Medicine:
The compound and its derivatives are investigated for their potential therapeutic applications. For example, sulfonamide derivatives are known for their antibacterial properties, and modifications of this compound could lead to new antibiotics .
Industry:
In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of specialty chemicals .
相似化合物的比较
5,6-Diaminopyridine: Lacks the sulfonamide group, making it less versatile in certain chemical reactions.
3,4-Diaminopyridine: Similar structure but with amino groups at different positions, leading to different chemical properties and reactivity.
Sulfanilamide: A well-known sulfonamide antibiotic, structurally similar but with different substitution patterns on the aromatic ring.
Uniqueness:
5,6-Diaminopyridine-3-sulfonamide is unique due to the presence of both amino and sulfonamide groups on the pyridine ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
5,6-diaminopyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,6H2,(H2,7,9)(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVFTRYEIVJSFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




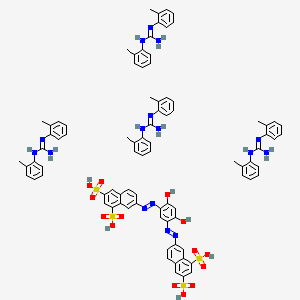
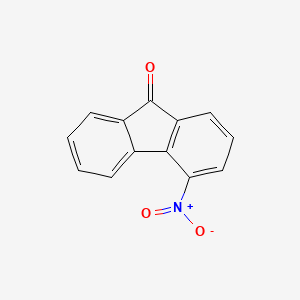
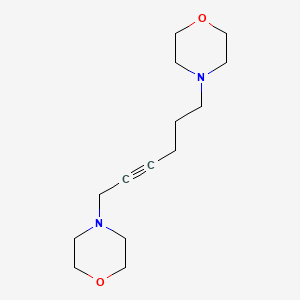
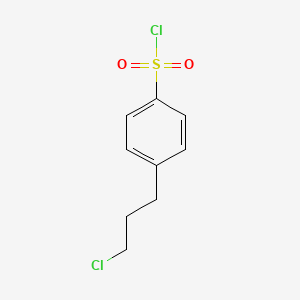
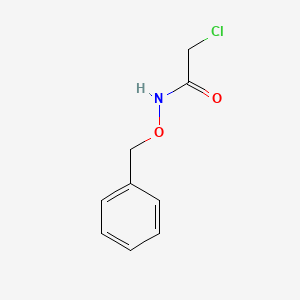
![Ethyl 2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B3371592.png)
